molecular formula C17H23BrN2O3 B2569545 (2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone CAS No. 2034527-62-1

(2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Número de catálogo: B2569545
Número CAS: 2034527-62-1
Peso molecular: 383.286
Clave InChI: LUNCBGRMQSTBHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a methanone core bridging a 2-bromo-5-methoxyphenyl group and a 3-(4-methoxypiperidin-1-yl)azetidin-1-yl moiety. Key structural elements include:

  • Aromatic Bromo-Methoxy Substitution: The bromine atom at the 2-position and methoxy group at the 5-position on the phenyl ring may influence electronic properties (e.g., electron-withdrawing vs. donating effects) and steric interactions.

Propiedades

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-22-13-5-7-19(8-6-13)12-10-20(11-12)17(21)15-9-14(23-2)3-4-16(15)18/h3-4,9,12-13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNCBGRMQSTBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the 2-Bromo-5-methoxyphenyl intermediate: This can be achieved through bromination of 5-methoxyphenol using bromine in the presence of a catalyst.

    Synthesis of the 3-(4-methoxypiperidin-1-yl)azetidine intermediate: This involves the reaction of 4-methoxypiperidine with azetidine under controlled conditions.

    Coupling of the intermediates: The final step involves coupling the two intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of azides or thiols.

Aplicaciones Científicas De Investigación

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique functional groups.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone in biological systems is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes involved in neurological pathways. The presence of the piperidine and azetidine rings suggests potential binding to receptor sites, influencing signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Aromatic Systems

Table 1: Key Compounds with Brominated Aromatic Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties (Inferred)
(2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone C₂₁H₂₅BrN₂O₃ ~433 (calculated) Bromo-methoxyphenyl, azetidine-piperidine hybrid Potential for enhanced solubility due to methoxy groups; azetidine may increase ring strain and reactivity
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () C₂₂H₁₈BrN₅OS 504.38 Bromophenyl, triazole, sulfanyl group Triazole and pyridine may enhance hydrogen bonding; sulfanyl group could improve metabolic stability
9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone () C₂₆H₂₀BrClN₂O₃ 539.81 Benzoxazine, chlorophenyl, bromo-methoxyphenyl Benzoxazine’s fused ring system increases rigidity; chlorine may enhance lipophilicity
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone () C₁₆H₁₁BrO₂ 331.17 Benzofuran, bromo-methyl substitution Benzofuran’s aromaticity favors π-π stacking; methyl group may reduce solubility

Key Observations :

  • Electron Effects : The methoxy groups in the target compound and ’s benzoxazine derivative likely act as electron-donating groups, contrasting with the electron-withdrawing bromine. This balance may optimize electronic profiles for receptor binding.
  • Heterocyclic Diversity : Azetidine (target) and triazole () offer distinct hydrogen-bonding capabilities, while benzoxazine () and benzofuran () provide rigid, planar structures for stacking interactions.

Comparison of Heterocyclic Moieties

Table 2: Heterocycle-Driven Properties
Compound Heterocycle Ring Size Functional Groups Potential Impact
Target Compound Azetidine + Piperidine 4- and 6-membered Methoxy, tertiary amine Azetidine’s small ring size increases strain, potentially enhancing reactivity; piperidine’s chair conformation improves solubility
(Isoxazolidinone) Isoxazolidinone 5-membered Bromo, trifluoromethyl Trifluoromethyl boosts lipophilicity; isoxazolidinone’s polarity may limit membrane permeability
(Isoxazole) Isoxazole 5-membered Bromo, methyl Isoxazole’s aromaticity stabilizes the structure; methyl group may sterically hinder interactions

Key Observations :

  • Ring Strain vs. Stability : Azetidine’s strain (target) contrasts with the stability of aromatic heterocycles (e.g., isoxazole in ). This could make the target compound more reactive in synthetic modifications.
  • Solubility: Piperidine’s methoxy group (target) and isoxazolidinone’s polarity () may improve aqueous solubility compared to non-polar benzofuran ().

Actividad Biológica

The compound (2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22BrN3O3C_{17}H_{22}BrN_{3}O_{3}, with a molecular weight of approximately 396.28 g/mol. The structure features a brominated phenyl group, a methoxy substituent, and a piperidine ring, which are known to influence its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties , particularly against various tumor cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways, leading to cell cycle arrest and reduced cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Caspase activation, cell cycle arrest
HeLa (Cervical Cancer)15.0Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)10.0Inhibition of proliferation through apoptosis

Neuroprotective Effects

The compound has also demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer’s disease.

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, the compound has shown antimicrobial activity against various bacterial strains. It inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase-dependent pathways.
  • Oxidative Stress Reduction : Scavenges free radicals, thereby reducing oxidative damage in neuronal cells.
  • Bacterial Cell Wall Disruption : Alters the integrity of bacterial cell walls, leading to cell lysis.

Case Studies

  • Breast Cancer Model : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers after 48 hours of exposure.
  • Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Efficacy Testing : Clinical isolates from patients with bacterial infections were tested against the compound, showing effective inhibition at clinically relevant concentrations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of structurally similar benzoylpiperidine derivatives often involves coupling reactions between substituted benzoic acids and azetidine/piperidine intermediates. For example, a two-step protocol using n-hexane/EtOAc (5:5) as eluents achieved 75–84% yields in analogous compounds, with purity confirmed via HPLC (retention time ~13 min, 95% peak area at 254 nm) . To optimize yields, consider adjusting stoichiometric ratios of reactants, solvent polarity, and reaction time. Elemental analysis discrepancies (e.g., C, H, N content mismatches) should be addressed by recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • 1H/13C-NMR : Assign chemical shifts to verify the azetidine-piperidine linkage and bromo/methoxy substituents. For example, methoxy groups typically resonate at δ ~3.8–4.0 ppm, while aromatic protons appear at δ ~6.5–7.5 ppm .
  • HPLC : Use reverse-phase chromatography with UV detection (254 nm) to assess purity (>95% preferred).
  • X-ray crystallography : Resolve conformational ambiguities (e.g., torsional angles like C2–C3–C4–C5) to confirm stereochemistry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds, which emphasize:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Target selection : Prioritize receptors with known affinity for methoxy- and bromo-substituted aryl ketones (e.g., GPCRs or kinases).
  • Docking software : Use AutoDock Vina or Schrödinger Suite, incorporating torsional parameters from crystallographic data (e.g., C7–C8–C9–C14 = −100.62° ).
  • Validation : Compare predicted binding energies with experimental IC50 values from analogous compounds .

Q. What experimental strategies can resolve discrepancies in elemental analysis or spectral data for this compound?

  • Methodological Answer :

  • Elemental analysis : Recalculate theoretical values using high-precision mass spectrometry (HRMS) to detect trace impurities.
  • NMR conflicts : Perform 2D experiments (e.g., COSY, HSQC) to assign overlapping peaks. For example, distinguish azetidine protons (δ ~3.0–4.0 ppm) from piperidine signals .
  • Reproducibility : Standardize synthetic protocols (e.g., reaction temperature ±2°C) to minimize batch-to-batch variability .

Q. How can the environmental fate and ecological risks of this compound be assessed under real-world conditions?

  • Methodological Answer :

  • Environmental persistence : Use OECD 307 guidelines to study hydrolysis/photodegradation in simulated aquatic systems. Monitor bromine release via ion chromatography .
  • Toxicity assays : Conduct Daphnia magna or algal growth inhibition tests. Prioritize endpoints like EC50 for risk quantification .
  • Bioaccumulation : Calculate logP values (estimated ~3.5 for similar brominated aryl ketones) to predict lipid solubility .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer :

  • Experimental design : Use randomized block designs with split-split plots to account for variables like dosage, exposure time, and biological replicates (e.g., 4 replicates with 5 plants each ).
  • Data analysis : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to assess significance of interaction effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.